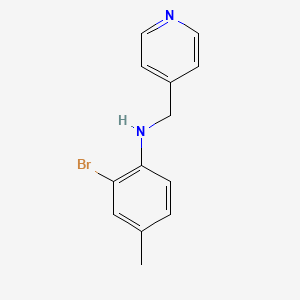![molecular formula C28H28N2O7 B5765692 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylcyclopropyl group, a hydrazinylidene moiety, and a trimethoxybenzoate ester.
準備方法
The synthesis of 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the phenylcyclopropylcarbonyl hydrazine: This step involves the reaction of phenylcyclopropylcarbonyl chloride with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Condensation with 2-methoxy-4-formylphenyl 3,4,5-trimethoxybenzoate: The hydrazine derivative is then condensed with 2-methoxy-4-formylphenyl 3,4,5-trimethoxybenzoate in the presence of a suitable catalyst to form the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylcyclopropyl group may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 2-methoxy-4-[(E)-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate include:
2-methoxy-4-(methoxymethyl)phenol: This compound shares the methoxy and phenyl groups but lacks the hydrazinylidene and trimethoxybenzoate moieties.
2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound has a similar aromatic structure but differs in the functional groups attached to the aromatic ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.
特性
IUPAC Name |
[2-methoxy-4-[(E)-[(2-phenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7/c1-33-23-12-17(16-29-30-27(31)21-15-20(21)18-8-6-5-7-9-18)10-11-22(23)37-28(32)19-13-24(34-2)26(36-4)25(14-19)35-3/h5-14,16,20-21H,15H2,1-4H3,(H,30,31)/b29-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBCHOTYRFNYBW-MUFRIFMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3CC3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3CC3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-Methoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B5765631.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)
![5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B5765643.png)


![4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5765662.png)

![N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5765668.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)
